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molecular formula C6H15N3O2S B1521335 4-Ethylpiperazine-1-sulfonamide CAS No. 4114-84-5

4-Ethylpiperazine-1-sulfonamide

Cat. No. B1521335
M. Wt: 193.27 g/mol
InChI Key: BAVMVXJZYYDDHT-UHFFFAOYSA-N
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Patent
US08106063B2

Procedure details

A solution of N-ethylpiperazine (5.0 g) and sulfamide (10.0 g) in 1,4-dioxane (100 ml) was stirred for 72 h at 110° C. The volatiles were removed in vacuo and 5 g of the residue was dissolved in methanol and applied to an SCX cartridge (70 g). The cartridge was washed with 50% aqueous methanol (200 ml) before the subtitle product was eluted with 10% triethylamine/methanol (100 ml) The solvent was removed under reduced pressure to yield the subtitle compound as a pale beige solid. Yield: 3.0 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)[CH3:2].[S:9](N)([NH2:12])(=[O:11])=[O:10]>O1CCOCC1>[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([S:9]([NH2:12])(=[O:11])=[O:10])[CH2:5][CH2:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)N1CCNCC1
Name
Quantity
10 g
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo and 5 g of the residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in methanol
WASH
Type
WASH
Details
The cartridge was washed with 50% aqueous methanol (200 ml) before the subtitle product
WASH
Type
WASH
Details
was eluted with 10% triethylamine/methanol (100 ml) The solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCN(CC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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